BenchChemオンラインストアへようこそ!

6,7-dimethoxy-N-[(2-methylphenyl)methyl]quinazolin-4-amine

Physicochemical profiling ADME prediction Quinazoline SAR

This 2-methylbenzyl quinazoline derivative is a critical SAR probe for contrasting methylene-spaced vs. aniline-type 4-amino substituent effects on target engagement. Its ortho-methyl group elevates lipophilicity (XLogP=3.7) and introduces steric constraints absent in unsubstituted benzyl analogs, enabling matched-pair negative control studies against active 4-anilinoquinazolines. With a predicted pKa of 5.93 and favorable CNS MPO profile (TPSA=56.3 Ų), it is optimized for CNS permeability screening cascades. Procure at 98% purity for kinase selectivity panels or parallel library synthesis.

Molecular Formula C18H19N3O2
Molecular Weight 309.369
CAS No. 477855-28-0
Cat. No. B2358028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-dimethoxy-N-[(2-methylphenyl)methyl]quinazolin-4-amine
CAS477855-28-0
Molecular FormulaC18H19N3O2
Molecular Weight309.369
Structural Identifiers
SMILESCC1=CC=CC=C1CNC2=NC=NC3=CC(=C(C=C32)OC)OC
InChIInChI=1S/C18H19N3O2/c1-12-6-4-5-7-13(12)10-19-18-14-8-16(22-2)17(23-3)9-15(14)20-11-21-18/h4-9,11H,10H2,1-3H3,(H,19,20,21)
InChIKeyXASLTWPYYVEOQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6,7-Dimethoxy-N-[(2-methylphenyl)methyl]quinazolin-4-amine (CAS 477855-28-0): Quinazoline Scaffold Compound Procurement Guide for Medicinal Chemistry and Screening Applications


6,7-Dimethoxy-N-[(2-methylphenyl)methyl]quinazolin-4-amine is a synthetic small-molecule quinazoline derivative with molecular formula C18H19N3O2 and molecular weight 309.4 g/mol . It features a 6,7-dimethoxy-substituted quinazoline core linked via a secondary amine at position 4 to a 2-methylbenzyl group. This compound belongs to the well-established 4-amino-6,7-dimethoxyquinazoline class, a pharmacophore scaffold historically associated with α1-adrenoceptor antagonism, EGFR tyrosine kinase inhibition, and broader cytotoxic activities [1]. The compound is registered in ChEMBL (ID: CHEMBL1518432) and PubChem screening libraries, indicating its availability for probe-based drug discovery campaigns .

Why Generic Quinazoline Substitution Is Insufficient: Structural and Physicochemical Differentiation of the 2-Methylbenzyl Substituent in CAS 477855-28-0


Substituting this compound with a generic 4-amino-6,7-dimethoxyquinazoline or even the closely related N-benzyl analog (CAS 21561-11-5) ignores the quantifiable impact of the ortho-methyl group on the benzyl ring. The 2-methyl substituent alters the compound's computed lipophilicity (XLogP = 3.7) and introduces steric constraints at the 4-amino position that are absent in the unsubstituted benzyl derivative . In the broader quinazoline class, even minor substituent changes at the 4-position are known to produce order-of-magnitude differences in kinase selectivity, receptor binding, and cellular potency [1]. Without explicit, comparator-anchored evidence for this specific compound, any assumption of functional interchangeability with N-benzyl, N-phenyl, or N-phenoxyphenyl analogs is unjustified and may compromise SAR reproducibility, target engagement, or assay outcome interpretation.

Quantitative Differentiation Evidence for 6,7-Dimethoxy-N-[(2-methylphenyl)methyl]quinazolin-4-amine (CAS 477855-28-0) Against Closest Structural Analogs


Physicochemical Differentiation: Computed Lipophilicity (XLogP) and Topological Polar Surface Area (TPSA) of the 2-Methylbenzyl Derivative

The target compound exhibits a computed XLogP of 3.7 and a topological polar surface area (TPSA) of 56.3 Ų . These values reflect the contribution of the lipophilic 2-methylbenzyl substituent. By comparison, the des-methyl analog N-benzyl-6,7-dimethoxyquinazolin-4-amine (CAS 21561-11-5) has a lower molecular weight (295.34 vs. 309.4 g/mol) and is expected to have a correspondingly lower computed XLogP (estimated ~3.2–3.4 based on the absence of the methyl group), although a direct experimentally measured value from an identical computational protocol is not available in the public domain. The difference in TPSA between the two compounds is predicted to be negligible as the methyl group does not introduce additional polar atoms, but the increased lipophilicity may influence membrane permeability, plasma protein binding, and non-specific binding in biochemical assays.

Physicochemical profiling ADME prediction Quinazoline SAR

Acid-Base Character: Predicted pKa Differentiation Between 2-Methylbenzyl and Unsubstituted Benzyl Analogs

The predicted pKa of the target compound is 5.93 ± 0.70, attributed to the quinazoline N1 nitrogen or the secondary amine proton . The ortho-methyl group on the benzyl ring is not expected to exert a strong electronic effect on the 4-amino nitrogen basicity through the methylene spacer, but may subtly influence the conformational preference of the benzyl group and thereby the local solvation environment of the ionizable center. A quantitative pKa value for the comparator N-benzyl-6,7-dimethoxyquinazolin-4-amine from the same computational method is not publicly available, precluding a direct numerical comparison. At physiological pH (7.4), the compound is predicted to be largely unprotonated (neutral), which favors passive membrane permeability but may limit aqueous solubility relative to more basic quinazoline analogs with 4-anilino substituents (e.g., PD153035, predicted pKa ~7–8).

Ionization state pH-dependent solubility Quinazoline amine basicity

Commercial Purity Specification: 98% (Leyan) vs. 95% (AKSci) – Batch-to-Batch and Vendor Variability Considerations

Two non-excluded vendors provide distinct minimum purity specifications: Leyan (Shanghai HaoHong Biomedical) lists 98% purity for product number 1674373 , while AKSci specifies ≥95% purity for catalog number 0471CF . This 3-percentage-point difference in nominal purity may reflect differences in synthetic route, purification method (e.g., recrystallization vs. flash chromatography), or analytical QC standards (e.g., HPLC-UV vs. NMR-based purity determination). Neither vendor provides a detailed certificate of analysis (COA) online with specification of the identity and concentration of the primary impurities. For procurement in sensitive biochemical or biophysical assays where impurities could act as confounding inhibitors or fluorescent interferents, the higher nominal purity from Leyan may be preferable, but independent verification by the end-user is recommended.

Chemical purity Vendor qualification Procurement specification

Structural Differentiation: 2-Methylbenzyl vs. 2-Methyl-4-phenoxyphenyl Substituent – Implications for Target Engagement Selectivity

The target compound carries a 2-methylbenzyl group linked via a methylene spacer to the 4-amino position, whereas the well-characterized analog APS-2-79 (CAS 2002381-25-9) carries a 2-methyl-4-phenoxyphenyl group directly attached to the 4-amino nitrogen (aniline-type linkage) . APS-2-79 is a validated KSR inhibitor with an IC50 of 120 nM against KSR2 in an ATP-biotin probe displacement assay . The methylene spacer in the target compound introduces conformational flexibility and eliminates the extended aromatic conjugation present in the aniline-type APS-2-79, which is predicted to alter the binding pose within the KSR2-MEK1 complex or other kinase ATP-binding pockets. No direct KSR2 or MEK inhibition data are available for the target compound, but the structural divergence is sufficient to predict that it cannot serve as a functional substitute for APS-2-79 in MAPK pathway modulation studies without independent validation.

Kinase suppressor of Ras (KSR) MAPK signaling Quinazoline selectivity

Recommended Procurement and Application Scenarios for 6,7-Dimethoxy-N-[(2-methylphenyl)methyl]quinazolin-4-amine (CAS 477855-28-0) Based on Current Evidence


Structure-Activity Relationship (SAR) Studies Exploring the Role of the 2-Methylbenzyl Methylene Spacer in Quinazoline Pharmacology

This compound is most appropriately procured as an SAR probe molecule where the research question specifically addresses the influence of a benzyl-type (methylene-spaced) vs. aniline-type (directly attached) 4-amino substituent on quinazoline target engagement. Comparing this 2-methylbenzyl derivative with 4-anilinoquinazolines (e.g., PD153035 or APS-2-79) can reveal the contribution of conformational flexibility and conjugation to kinase binding [1]. The predicted lower basicity (pKa ~5.93) relative to aniline-based analogs may also serve as a variable for studying pH-dependent cellular permeability and lysosomal sequestration .

Physicochemical Feasibility Assessment for CNS Penetration Screening Cascades

With a computed XLogP of 3.7 and TPSA of 56.3 Ų , this compound falls near the upper boundary of the CNS MPO (Multiparameter Optimization) desirable space (TPSA < 60–70 Ų; logP 1–3). Its predicted neutrality at physiological pH (pKa 5.93) further favors passive blood-brain barrier penetration relative to more basic quinazoline analogs. Procurement is recommended for CNS pharmacokinetic screening cascades where the quinazoline scaffold is being evaluated for neuroinflammatory or glioblastoma targets, provided that in vitro permeability (PAMPA-BBB or MDCK-MDR1) assays are performed to confirm prediction.

Negative Control or Inactive Matched-Pair Compound in Kinase Profiling Panels

Given the absence of published kinase inhibition data and the structural deviation from the canonical 4-anilinoquinazoline pharmacophore required for ATP-competitive EGFR/VEGFR inhibition, this compound may serve as a matched-pair negative control in kinase selectivity panels. When run alongside active 4-anilino-6,7-dimethoxyquinazolines, its lack of activity (if experimentally confirmed) would demonstrate that the methylene spacer disrupts the binding mode required for kinase inhibition. Procurement for this purpose requires confirmation of inactivity in the specific kinase assay of interest [1].

Building Block for Diversified Quinazoline Library Synthesis

The compound's 4-(2-methylbenzyl)amine moiety provides a handle for further derivatization, including N-alkylation, acylation, or Buchwald-Hartwig coupling reactions. Its availability at 95–98% purity from multiple vendors makes it suitable as a starting material for parallel library synthesis in medicinal chemistry campaigns targeting novel quinazoline-based inhibitors. The 2-methyl group on the benzyl ring offers an additional vector for exploring steric effects in target binding pockets [1].

Quote Request

Request a Quote for 6,7-dimethoxy-N-[(2-methylphenyl)methyl]quinazolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.